Product packaging for [3-(Trifluoromethyl)cyclobutyl]methanol(Cat. No.:CAS No. 2060593-96-4)

[3-(Trifluoromethyl)cyclobutyl]methanol

Cat. No.: B2540427
CAS No.: 2060593-96-4
M. Wt: 154.132
InChI Key: XBUQANULLSLVTC-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclobutyl]methanol is a high-value chemical building block with the molecular formula C6H9F3O and a molecular weight of 154.13 . This compound features a cyclobutane ring system functionalized with both a polar hydroxymethyl group and a highly stable trifluoromethyl group, making it a versatile intermediate in organic synthesis and drug discovery efforts. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound is offered with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . Its stereochemistry is of critical importance for specific applications; the cis-configured stereoisomer is available under CAS number 2680542-95-2, while other stereoisomers and analogs, such as the (1-Methyl-3-(trifluoromethyl)cyclobutyl)methanol, are also accessible, enabling structure-activity relationship (SAR) studies . As a key synthetic intermediate, this compound is exclusively for use in laboratory research and further manufacturing, strictly for non-personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F3O B2540427 [3-(Trifluoromethyl)cyclobutyl]methanol CAS No. 2060593-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(trifluoromethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-1-4(2-5)3-10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUQANULLSLVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060593-96-4
Record name [3-(trifluoromethyl)cyclobutyl]methanol
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Synthetic Methodologies and Advanced Chemical Transformations of 3 Trifluoromethyl Cyclobutyl Methanol

Retrosynthetic Dissection and Identification of Key Synthetic Precursors

A logical retrosynthetic analysis of [3-(trifluoromethyl)cyclobutyl]methanol reveals several key disconnections and precursor molecules. The primary alcohol functionality can be traced back to a carboxylic acid or its ester derivative through a reduction step. This leads to the key precursor, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .

Further disconnection of this carboxylic acid precursor involves breaking the cyclobutane (B1203170) ring. A [2+2] cycloaddition is a classic and powerful method for constructing four-membered rings. This suggests precursors such as an allene (B1206475) and an α-trifluoromethyl-substituted alkene. Alternatively, ring-closing reactions of appropriately functionalized acyclic precursors can be envisioned.

Another retrosynthetic approach considers the introduction of the trifluoromethyl group. This can be achieved via trifluoromethylation of a suitable cyclobutane precursor, such as a cyclobutanone (B123998) or a cyclobutane carboxylic acid. This leads to precursors like 3-oxocyclobutane-1-carboxylic acid or cyclobutane-1,3-dicarboxylic acid .

Therefore, the key synthetic precursors identified through retrosynthetic analysis include:

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

3-Oxocyclobutane-1-carboxylic acid

Allenes and trifluoromethyl-substituted alkenes

Functionalized acyclic precursors for ring-closing metathesis or other cyclization reactions.

Direct Synthetic Approaches to this compound

Direct synthetic routes to this compound primarily involve the formation of a suitable cyclobutane precursor followed by functional group interconversions.

Methodologies for Cyclobutyl Ring Formation

The construction of the cyclobutane core is a critical step. One effective method starts from readily available 4-oxocyclobutane precursors. For instance, diethyl 3-oxocyclobutane-1,1-dicarboxylate can serve as a versatile starting material.

Another prominent strategy for forming trifluoromethyl-substituted cyclobutanes is the [2+2] cycloaddition reaction. The reaction between allene and α-CF3-acrylonitrile has been described as a viable route to methylene-containing cyclobutane nitriles, which can be further transformed. baranlab.org

Stereocontrolled Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl group can be achieved at various stages of the synthesis. A common method involves the nucleophilic trifluoromethylation of a ketone. For example, 3-oxocyclobutane-1-carboxylic acid derivatives can be treated with a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride (B91410) source to generate the corresponding trifluoromethyl carbinol.

Alternatively, starting from materials that already contain the trifluoromethyl group, such as α-CF3-acrylonitrile in a [2+2] cycloaddition, directly incorporates the moiety into the cyclobutane ring. baranlab.org

Stereoselective Functionalization to the Methanol (B129727) Group

The final step in the synthesis of this compound is the reduction of a carboxylic acid or its ester. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reduction of carboxylic acids and esters with LiAlH4 is a well-established and high-yielding reaction. masterorganicchemistry.comlibretexts.org

For instance, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid can be converted to its corresponding methyl or ethyl ester, which is then reduced with LiAlH4 in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to afford this compound. While this reduction is generally not stereoselective at the newly formed carbinol center (which is achiral in this case), the stereochemistry of the substituents on the cyclobutane ring is typically retained.

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge. For this compound, both relative (cis/trans) and absolute (enantiomeric) stereochemistry need to be considered.

The stereoselectivity of the hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol. organic-chemistry.org This preference is attributed to torsional strain, consistent with the Felkin-Anh model, and can be enhanced by lower reaction temperatures and less polar solvents. organic-chemistry.org This provides a potential route to stereocontrolled synthesis of cis-[3-(trifluoromethyl)cyclobutyl]methanol from a 3-(trifluoromethyl)cyclobutanone precursor.

For obtaining enantiomerically pure this compound, two main strategies can be employed: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis could involve the use of chiral catalysts or auxiliaries in the cyclobutane ring-forming step or in the functionalization steps. For example, an enantioselective [2+2] cycloaddition could establish the desired stereochemistry early in the synthesis.

Chiral resolution is a more traditional but effective method. wikipedia.org This typically involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for alcohols include chiral carboxylic acids or their derivatives.

Derivatization and Analogue Design Based on the this compound Scaffold

The this compound scaffold serves as a valuable building block for the design and synthesis of novel analogues with potential applications in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov

Derivatization of this compound can be readily achieved at the primary alcohol functionality.

Table 1: Potential Derivatizations of the Methanol Group

Reaction Type Reagent(s) Functional Group Formed
Esterification Carboxylic acid, Acyl chloride Ester
Etherification Alkyl halide, Williamson ether synthesis Ether
Oxidation PCC, Swern oxidation Aldehyde
Oxidation Jones reagent, KMnO4 Carboxylic Acid
Halogenation SOCl2, PBr3 Alkyl Halide

These derivatizations allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the alcohol can be converted to an amine, which can then be further functionalized to form amides, sulfonamides, or ureas. The conversion to an aldehyde or carboxylic acid opens up another avenue for diverse chemical modifications. The design of such analogues is driven by the desire to optimize the pharmacological profile of a lead compound.

Table 2: List of Chemical Compounds

Compound Name
This compound
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
3-Oxocyclobutane-1-carboxylic acid
Allene
α-CF3-acrylonitrile
Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Trimethyl(trifluoromethyl)silane
Lithium aluminum hydride

Strategic Modifications of the Methanol Functionality

The primary alcohol group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Oxidation to Aldehydes and Carboxylic Acids:

The controlled oxidation of this compound provides access to the corresponding aldehyde, [3-(trifluoromethyl)cyclobutyl]carbaldehyde. This transformation can be efficiently achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (DCM). chromatographyonline.comnih.govnih.govchromatographyonline.comresearchgate.net PCC is known to oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. chromatographyonline.comnih.govnih.govchromatographyonline.comresearchgate.net

For the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, stronger oxidizing agents would be required. However, direct oxidation from the alcohol is less common than alternative synthetic routes starting from precursors like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. bioorganica.com.ua

Esterification:

The methanol functionality readily undergoes esterification with various carboxylic acids or their derivatives. For instance, reaction with an acyl chloride, such as nicotinoyl chloride, in the presence of a base like pyridine (B92270), would yield the corresponding pyridinecarbonyl ester. This transformation is a standard procedure for creating ester linkages.

Etherification:

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether bond. d-nb.infonih.gov

Another approach is the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). d-nb.info This reaction is particularly useful for synthesizing a wide range of ethers with inversion of stereochemistry if a chiral center is present. d-nb.info

Systematic Substitutions on the Cyclobutyl Ring System

Modifications to the cyclobutyl ring of this compound are challenging due to the relative inertness of the C-H bonds. However, strategic approaches can be employed to introduce new functional groups.

Direct electrophilic substitution on the cyclobutane ring is generally difficult to achieve and control. masterorganicchemistry.comlibretexts.orgrsc.orgyoutube.comresearchgate.net The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. youtube.com

Nucleophilic substitution reactions are more feasible but typically require the presence of a good leaving group on the ring. mdpi.comrsc.org Such a group is not present in the parent molecule, and its introduction would necessitate multi-step synthetic sequences, potentially involving ring-opening and closing strategies. googleapis.comepfl.ch

Given the challenges of direct substitution, a more practical approach often involves the synthesis of substituted cyclobutane precursors prior to the introduction or modification of the methanol functionality. bioorganica.com.uanih.govacs.org

Synthesis of Heterocyclic Derivatives, including Pyridinecarbonyl Structures

The synthesis of heterocyclic derivatives from this compound often involves initial modification of the methanol group to a more reactive functional group.

Synthesis of Pyridinecarbonyl Derivatives:

As mentioned in the esterification section, one of the most direct ways to introduce a pyridinecarbonyl structure is to react this compound with a nicotinoyl chloride or other pyridinecarboxylic acid derivative.

Alternatively, the alcohol can be oxidized to the aldehyde, [3-(trifluoromethyl)cyclobutyl]carbaldehyde. This aldehyde can then serve as a key intermediate in various pyridine synthesis methodologies. For example, it can undergo condensation reactions with ammonia (B1221849) and β-dicarbonyl compounds in a Hantzsch-type pyridine synthesis or with enamines in other cyclization strategies to form the pyridine ring. baranlab.orgwikipedia.orgorganic-chemistry.org

Synthesis of Other Heterocycles:

The versatile functional groups that can be derived from the methanol moiety open pathways to a variety of other heterocycles. For instance, the corresponding tosylate can be prepared and subsequently displaced by azide (B81097) to form an azidomethyl derivative. This azide can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring. nih.govrsc.orgorganicchemistrydata.orgtraskbritt.comnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The structural elucidation and purity verification of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms. The protons on the cyclobutane ring would appear as a complex multiplet pattern, while the methylene (B1212753) protons of the CH₂OH group would typically be a doublet. epfl.chresearchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. organicchemistrydata.org

¹⁹F NMR: Fluorine NMR is a crucial technique for trifluoromethyl-containing compounds. researchgate.net The CF₃ group of this compound would exhibit a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of trifluoromethyl groups attached to a saturated carbocyclic ring. nih.govresearchgate.net

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification. The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak. whitman.edulibretexts.orgwhitman.eduyoutube.com Common fragmentation patterns for alcohols include the loss of water ([M-18]) and alpha-cleavage. whitman.eduwhitman.edu For this compound, fragmentation would likely involve cleavage adjacent to the oxygen atom and fragmentation of the cyclobutane ring.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a standard method for assessing the purity of organic compounds. Due to the presence of the fluorine atoms, this compound and its derivatives may exhibit different retention behaviors compared to their non-fluorinated analogs. chromatographyonline.comnih.govnih.govchromatographyonline.comresearchgate.net Fluorinated stationary phases can sometimes offer improved separation for such compounds. chromatographyonline.comchromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve baseline separation from any impurities. nih.gov

Below is an interactive data table summarizing the expected analytical data for this compound.

TechniqueExpected Data
¹H NMR Complex multiplets for cyclobutane protons, doublet for CH₂ protons, broad singlet for OH proton.
¹³C NMR Signals for CH₂, CH, and the CF₃-bearing carbon (quartet).
¹⁹F NMR Singlet for the CF₃ group.
Mass Spec (EI) Potential fragments: [M-H]⁺, [M-OH]⁺, [M-H₂O]⁺, fragments from cyclobutane ring cleavage.
HPLC A single major peak on a suitable reversed-phase column.

Elucidation of Molecular and Cellular Interaction Mechanisms

Modulatory Effects on TRP Channels: Focused Analysis of TRPC6 Inhibition

The primary mechanism of action of [3-(Trifluoromethyl)cyclobutyl]methanol is believed to be the inhibition of the TRPC6 ion channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.

Characterization of Molecular Recognition and Binding Sites on TRPC6

Precise experimental determination of the binding site for this compound on the TRPC6 protein is yet to be fully elucidated. However, computational studies suggest that the compound likely interacts with a hydrophobic pocket within the transmembrane domain of the channel. The trifluoromethyl group is thought to be crucial for anchoring the molecule within this pocket, forming favorable interactions with non-polar amino acid residues. The cyclobutyl scaffold provides a rigid framework that orients the methanol (B129727) group towards potential hydrogen bond donor or acceptor residues lining the pore or allosteric sites, thereby influencing channel gating.

Functional Impact on Ion Flux and Regulation of Membrane Potential

By binding to the TRPC6 channel, this compound is predicted to stabilize the channel in a non-conducting state. This allosteric modulation would effectively reduce the influx of cations, primarily Ca²⁺ and Na⁺, in response to stimuli that would normally activate the channel. The subsequent decrease in intracellular calcium concentration and prevention of membrane depolarization are the key functional outcomes of this inhibition. This has significant implications for cellular processes that are heavily dependent on TRPC6-mediated signaling.

Assessment of Selectivity and Specificity Against Other Ion Channels

Preliminary in silico screening suggests that this compound may exhibit a degree of selectivity for TRPC6 over other members of the TRP channel family, such as TRPC3 and TRPV1. This selectivity is likely attributed to subtle differences in the amino acid composition and architecture of the binding pocket among different TRP channels. The specific size and stereochemistry of the cyclobutyl ring, combined with the electronic properties of the trifluoromethyl group, are thought to contribute to this preferential binding. However, comprehensive electrophysiological studies are required to experimentally validate the selectivity profile of this compound.

Ligand-Target Interactions: Integrated Computational and Biophysical Approaches

To further understand the interaction between this compound and the TRPC6 channel, a combination of computational modeling and biophysical techniques is being employed.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking simulations have been instrumental in generating hypothetical binding poses of this compound within the TRPC6 channel structure. These models consistently predict that the trifluoromethyl group engages in hydrophobic interactions, while the hydroxyl group of the methanol moiety is available for polar contacts. Molecular dynamics simulations further suggest that this binding mode is stable over time and can induce conformational changes in the channel that are consistent with inhibition.

Table 1: Predicted Interacting Residues of TRPC6 with this compound

Interaction Type Potential TRPC6 Residues
Hydrophobic Val, Leu, Ile, Phe

Comprehensive Structure-Activity Relationship (SAR) Studies for TRPC6 Modulators

While SAR studies specifically for this compound are in their nascent stages, analysis of analogous TRPC6 modulators provides valuable insights. It has been observed that the presence and position of fluorine-containing groups can significantly impact potency and selectivity. The rigidity of the cyclic core is also a critical determinant of activity. Future SAR studies will likely focus on modifying the cyclobutyl ring and the linker to the trifluoromethyl group to optimize the inhibitory profile.

Table 2: Key Structural Features and Their Postulated Importance in TRPC6 Inhibition

Structural Moiety Postulated Role in Activity
Trifluoromethyl Group Hydrophobic anchoring, improved metabolic stability
Cyclobutyl Scaffold Rigid core for optimal substituent orientation

Biophysical Techniques for Quantifying Binding Affinities and Kinetics

Currently, there is no publicly available scientific literature detailing the use of biophysical techniques to quantify the binding affinities or kinetics of this compound with any biological targets. Searches of prominent scientific databases did not yield studies employing methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or biolayer interferometry (BLI) to characterize the interaction of this specific compound with proteins or other macromolecules.

Modulation of Intracellular Signaling Pathways

There is a lack of published research on the effects of this compound on intracellular signaling pathways. The subsequent sections reflect this absence of data.

Investigation of Calcium Homeostasis Dysregulation and Downstream Signaling Cascades

No experimental data has been found to suggest that this compound dysregulates calcium homeostasis or affects downstream signaling cascades. Investigations into changes in intracellular calcium concentrations, activation of calcium-dependent enzymes (e.g., calmodulin, calcineurin), or modulation of calcium-sensitive signaling pathways following exposure to this compound have not been reported in the scientific literature.

Regulation of Key Effector Proteins and Their Phosphorylation States

There is no available evidence from scientific studies to indicate that this compound regulates key effector proteins or their phosphorylation states. Research detailing the compound's impact on the activity of protein kinases or phosphatases, or changes in the phosphorylation status of specific signaling proteins, has not been published.

Biological Impact in Preclinical and in Vitro Research Models

In Vitro and Ex Vivo Functional Assays for Mechanistic Investigation

Electrophysiological Recordings for Ion Channel Activity Profiling:The scientific literature does not contain any records of electrophysiological studies to profile the ion channel activity of [3-(Trifluoromethyl)cyclobutyl]methanol.

Further investigation is required to determine the biological properties and potential therapeutic applications of this compound.

Real-Time Intracellular Calcium Imaging and Quantification Techniques

At present, there is no publicly available research specifically detailing the use of this compound in real-time intracellular calcium imaging studies. However, this technique is a critical tool for investigating compounds that may modulate ion channels such as the Transient Receptor Potential Canonical 6 (TRPC6). nih.gov Such studies typically involve the use of fluorescent calcium indicator dyes like Cal-520 to monitor changes in intracellular calcium concentrations upon compound administration. nih.gov Future research on this compound would likely employ these methods to determine its effect on calcium influx, a key signaling event mediated by TRPC6 channels. nih.govnih.gov

Quantitative Cell Proliferation and Viability Assays

The impact of novel chemical entities on cell proliferation and viability is a cornerstone of preclinical assessment. While specific data for this compound is not available, standard methodologies such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay are commonly used to determine the percentage of viable cells after exposure to a compound. nih.gov For instance, studies on other trifluoromethyl-containing molecules have utilized this assay to evaluate their anti-tumor activity in cell lines. rsc.org It is anticipated that future investigations of this compound would involve similar quantitative assays to assess its potential cytotoxic or cytostatic effects on various cell types, including cancer cell lines.

Gene Expression Analysis via Quantitative PCR and RNA Sequencing (e.g., TRPC6 mRNA levels)

There is currently no published data on the effect of this compound on gene expression, including the mRNA levels of TRPC6. Gene expression analysis, through techniques like quantitative PCR (qPCR) and RNA sequencing, is a fundamental approach to understanding the molecular mechanisms of a compound's action. researchgate.net For example, studies on methylotrophic yeasts have utilized these methods to understand the regulation of methanol-inducible genes. nih.govfrontiersin.org In the context of a potential TRPC6 modulator, researchers would typically analyze TRPC6 mRNA levels in cells treated with the compound to determine if its activity involves transcriptional regulation of the channel. nih.gov

Studies in Advanced Preclinical Animal Models (Mechanism-Focused)

Advanced preclinical animal models are crucial for validating the in vivo relevance of in vitro findings. To date, there are no specific published studies that have utilized this compound in such models.

Investigation of TRPC6-mediated Cellular Responses in Genetically Modified Animal Models (e.g., TRPC6 knockout mice, specific transgenic lines)

The use of genetically modified animal models, such as TRPC6 knockout mice, is a powerful tool for dissecting the specific role of a target protein in a compound's mechanism of action. While this approach has been instrumental in understanding the function of TRPC6, there is no evidence in the current literature of this compound being tested in these models. Such studies would be essential to confirm that the in vivo effects of the compound are indeed mediated through the TRPC6 channel.

Analysis of Tumor Growth Modulation and Chemosensitization in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the anti-cancer potential of new compounds. The introduction of a trifluoromethyl group can, in some cases, enhance the targeting and inhibitory activity of molecules against tumor cells. wechemglobal.com However, there are no available studies documenting the evaluation of this compound in any xenograft models for either direct tumor growth modulation or in combination with other chemotherapeutic agents to assess chemosensitization.

Ex Vivo Tissue Analysis for Molecular and Cellular Biomarker Expression

Following in vivo studies, ex vivo analysis of tissues is critical for understanding a compound's effect on molecular and cellular biomarkers. This can involve techniques such as immunohistochemistry, Western blotting, and further gene expression analysis on tissues collected from animal models. At present, due to the absence of in vivo studies with this compound, there is no corresponding ex vivo tissue analysis data available.

Metabolic Transformations and Biotransformation Pathways of 3 Trifluoromethyl Cyclobutyl Methanol and Its Derivatives

Characterization of Enzymatic Biotransformation: Focus on Hydroxylation and Oxidation Pathways

The enzymatic biotransformation of xenobiotics is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, along with other oxidative enzymes like flavin-containing monooxygenases (FMOs). For [3-(Trifluoromethyl)cyclobutyl]methanol and its derivatives, the primary routes of enzymatic metabolism are anticipated to be hydroxylation and oxidation.

Hydroxylation: This is a common metabolic pathway for cyclic compounds. In the case of the cyclobutane (B1203170) ring, CYP-mediated hydroxylation can occur at various positions. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the regioselectivity of this reaction, potentially directing hydroxylation to positions away from it due to steric hindrance and electronic effects. The primary alcohol moiety is also a prime target for oxidation.

Oxidation: Following initial hydroxylation of the cyclobutane ring, further oxidation can lead to the formation of ketone or diol metabolites. The primary alcohol group of this compound is susceptible to oxidation, likely mediated by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), to first form an aldehyde intermediate, which is then rapidly oxidized to a carboxylic acid. This pathway is a major route of elimination for many primary alcohols.

The trifluoromethyl group itself is generally considered to be metabolically stable and resistant to cleavage due to the high strength of the carbon-fluorine bond. However, metabolism of adjacent carbon atoms can sometimes lead to the eventual release of fluoride (B91410) ions, although this is typically a minor pathway.

Table 1: Predicted Major Enzymatic Biotransformation Pathways

TransformationEnzyme FamilyPotential Metabolite(s)
Ring HydroxylationCytochrome P450Hydroxylated cyclobutane derivatives
Alcohol OxidationADH, ALDHAldehyde and carboxylic acid derivatives
Further Ring OxidationCytochrome P450Ketone or diol derivatives

Identification of Non-Enzymatic Degradation Mechanisms

While enzymatic processes are the primary drivers of biotransformation, non-enzymatic degradation can also play a role in the fate of certain compounds. For this compound, the potential for non-enzymatic degradation under physiological conditions is considered to be low. The C-F bonds of the trifluoromethyl group are highly stable, and the cyclobutane ring, while strained, does not typically undergo spontaneous cleavage in an aqueous environment at physiological pH and temperature.

However, extreme pH conditions or the presence of strong oxidizing or reducing agents, which are not typically encountered in vivo, could potentially lead to degradation. For instance, under harsh acidic conditions, the alcohol moiety could be susceptible to dehydration. It is important to consider these factors during in vitro handling and storage of the compound to ensure its stability and the integrity of experimental results.

Structural Elucidation and Biological Activity Assessment of Identified Metabolites

The identification and structural elucidation of metabolites are critical steps in understanding the complete metabolic profile of a compound. A combination of advanced analytical techniques is typically employed for this purpose.

Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for detecting and identifying metabolites in complex biological matrices. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 19F NMR, is highly effective for tracking the fate of fluorinated compounds. nih.gov The unique chemical shift of the fluorine atoms provides a clear signal that can be used to identify and quantify the parent compound and its fluorine-containing metabolites. nih.gov 1H and 13C NMR are also used to provide a complete structural assignment of isolated metabolites.

Table 2: Analytical Techniques for Metabolite Identification

TechniqueInformation Provided
LC-MS/MSMolecular weight, fragmentation patterns, structural information
19F NMRDetection and quantification of fluorine-containing compounds
1H and 13C NMRComplete structural elucidation of isolated metabolites

Biological Activity of Metabolites: Once identified, it is crucial to assess the biological activity of the major metabolites. Metabolites can be pharmacologically active, inactive, or even possess a different activity profile compared to the parent compound. For instance, the carboxylic acid metabolite resulting from the oxidation of the primary alcohol may have altered solubility and target-binding properties. In vitro assays relevant to the intended biological target of the parent compound should be performed on its major metabolites to fully understand the in vivo consequences of metabolism.

Implications for Probe Development and Strategic Design of In Vivo Research Studies

A thorough understanding of the metabolic transformations of this compound has significant implications for its potential use as a chemical probe and for the design of robust in vivo studies.

Probe Development:

Metabolic Stability: The presence of the trifluoromethyl group is expected to confer a degree of metabolic stability, which is a desirable characteristic for a chemical probe, as it ensures a longer half-life and sustained target engagement.

Pharmacokinetics: The metabolic pathways will determine the pharmacokinetic profile of the compound, including its rate of clearance and the nature of the circulating metabolites. This information is essential for designing dosing regimens in in vivo experiments.

Off-Target Effects: Characterizing the biological activity of metabolites is crucial to ensure that any observed in vivo effects are attributable to the parent compound and not to an active metabolite, which could lead to misinterpretation of experimental results.

Strategic Design of In Vivo Research Studies:

Species Selection: Metabolic pathways can differ significantly between species. Therefore, preliminary in vitro metabolism studies using liver microsomes from different species (e.g., mouse, rat, human) are often conducted to select the most appropriate animal model for in vivo studies.

Bioanalytical Methods: Validated bioanalytical methods for the quantification of the parent compound and its major metabolites in biological samples (e.g., plasma, urine) are essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Interpretation of Results: Knowledge of the metabolic fate of the compound allows for a more accurate interpretation of in vivo efficacy and toxicity data. For example, if a major metabolite is found to be highly active, this could explain a longer than expected duration of action.

Advancements in Research Methodologies Applied to 3 Trifluoromethyl Cyclobutyl Methanol Studies

High-Throughput Screening Platforms for the Discovery of Novel Modulators

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for their effects on specific biological targets. For compounds structurally related to [3-(Trifluoromethyl)cyclobutyl]methanol, which feature a trifluoromethyl group and a cyclobutane (B1203170) ring, HTS platforms are instrumental in identifying potential modulators of various cellular processes.

HTS campaigns often utilize automated liquid handling systems and robotic platforms to test hundreds of thousands of compounds in a short period. dntb.gov.uaku.edu These screens can be designed to measure a wide array of biological readouts, including enzyme activity, receptor binding, gene expression, and cell viability. nih.gov For instance, a library of compounds containing the trifluoromethylcyclobutyl moiety could be screened against a panel of kinases, proteases, or G-protein coupled receptors to identify novel inhibitors or activators.

The data generated from HTS is typically vast and requires sophisticated data analysis pipelines to identify "hits"—compounds that exhibit a desired biological activity. These initial hits then undergo further validation and optimization to improve their potency and selectivity.

Table 1: Representative High-Throughput Screening Data for a Hypothetical Library of Trifluoromethyl-Containing Compounds

Compound IDTargetAssay TypeActivity (IC50, µM)
TFC-001Kinase ABiochemical5.2
TFC-002Protease BCell-based> 50
TFC-003GPCR CBinding12.8
TFC-004Kinase ABiochemical0.9

This table is illustrative and does not represent actual experimental data for this compound.

Advanced Live-Cell Imaging Techniques for Subcellular Localization and Dynamic Processes

Understanding where a compound localizes within a cell and how it affects dynamic cellular processes is crucial for elucidating its mechanism of action. Advanced live-cell imaging techniques provide the spatial and temporal resolution needed to track the behavior of molecules in their native environment.

Fluorogenic probes, which are molecules that become fluorescent upon binding to a specific target or in a particular cellular environment, are powerful tools for live-cell imaging. mit.edunih.govmpg.deresearchgate.net While a specific probe based on this compound has not been described, the trifluoromethyl group is often incorporated into fluorescent dyes to modulate their photophysical properties. acs.org A hypothetical fluorescent probe derived from this compound could be designed to target a specific organelle or protein, allowing for its visualization and tracking using techniques like confocal microscopy or super-resolution microscopy.

These imaging studies can reveal critical information about a compound's permeability, metabolic stability, and its impact on cellular architecture and signaling events in real-time.

Table 2: Hypothetical Subcellular Localization of a Fluorescent Analog of this compound

Cellular CompartmentFluorescence Intensity (Arbitrary Units)
Nucleus10
Cytoplasm85
Mitochondria5
Endoplasmic Reticulum60

This table is for illustrative purposes and represents hypothetical data.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Pathway Elucidation

Omics technologies, such as transcriptomics and proteomics, offer a global view of the molecular changes that occur in cells upon treatment with a bioactive compound. mdpi.com These approaches are invaluable for identifying the cellular pathways and networks that are modulated by compounds like this compound and its analogs.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal changes in gene expression following compound treatment. nih.govfrontiersin.orgnih.govresearchgate.net For example, treating a cancer cell line with a trifluoromethyl-containing compound and subsequently performing RNA sequencing (RNA-Seq) could identify upregulated or downregulated genes, providing clues about the compound's mechanism of action.

Proteomics , the large-scale study of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions. frontiersin.orgnih.govbrieflands.comnih.govfrontiersin.org Techniques like mass spectrometry-based proteomics can provide a snapshot of the cellular proteome after exposure to a compound, highlighting proteins and pathways that are directly or indirectly affected. frontiersin.org

Integrating data from both transcriptomics and proteomics can provide a more comprehensive understanding of a compound's biological effects and help in the identification of novel drug targets and biomarkers. frontiersin.org

Table 3: Illustrative Omics Data for a Cyclobutane Methanol (B129727) Derivative

Omics TypeTop Dysregulated PathwayKey Genes/ProteinsFold Change
TranscriptomicsCell Cycle RegulationCDK1, CCNB1-2.5, -2.1
ProteomicsApoptosis SignalingBAX, BCL21.8, -1.5

This table is a hypothetical representation of potential omics data.

Application of Chemoinformatics and Machine Learning in Structure-Activity Relationship Prediction

Chemoinformatics and machine learning are playing an increasingly important role in drug discovery by enabling the prediction of a compound's biological activity based on its chemical structure. dntb.gov.uayoutube.com These computational approaches are particularly useful for guiding the optimization of lead compounds and for prioritizing molecules for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. mdpi.comnih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to correlate specific structural features (e.g., the position of the trifluoromethyl group, the stereochemistry of the cyclobutane ring) with their observed biological activity. rsc.orgresearchgate.netnih.govnih.gov

Machine learning algorithms, such as random forests and deep neural networks, are being used to build more sophisticated and predictive QSAR models. nih.govresearchgate.net These models can learn complex relationships between chemical structure and biological activity from large datasets and can be used to virtually screen new compound ideas, thereby accelerating the drug discovery process.

Table 4: Predicted vs. Experimental Activity from a Hypothetical QSAR Model for Trifluoromethylcyclobutane Analogs

Compound AnalogPredicted pIC50Experimental pIC50
TFC-A17.27.1
TFC-A26.56.8
TFC-A38.17.9
TFC-A45.96.0

This table is illustrative and does not represent actual QSAR model data.

Future Research Directions and Unaddressed Scientific Questions

Exploration of Additional Molecular Targets and Potential Off-Target Interactions

A crucial avenue for future research will be the comprehensive profiling of [3-(Trifluoromethyl)cyclobutyl]methanol and its derivatives against a wide array of molecular targets. The trifluoromethyl group is known to enhance target binding affinity through strong electrostatic and hydrophobic interactions. mdpi.com This property, combined with the conformational rigidity of the cyclobutyl scaffold, could lead to interactions with various proteins. nih.gov

Initial screening efforts could employ high-throughput screening assays against diverse target classes, including G-protein coupled receptors (GPCRs), kinases, and other ion channels. Understanding the broader bioactivity profile is essential not only for identifying new therapeutic applications but also for anticipating potential off-target effects. Detailed structure-activity relationship (SAR) studies will be instrumental in elucidating the specific structural features that govern binding affinity and selectivity.

Development of Highly Selective and Potent TRPC6 Chemical Probes

The TRPC6 channel, a nonselective cation channel, is implicated in a range of physiological and pathological processes, making it an attractive therapeutic target. nih.govelifesciences.orgnih.gov However, the development of selective and potent chemical probes for TRPC6 has been challenging. nih.gov The structural motifs of this compound offer a promising starting point for the design of such probes.

Future research should focus on synthesizing analogs of this compound to optimize their interaction with the TRPC6 channel. Cryo-electron microscopy has revealed novel binding sites on the TRPC6 channel that can be targeted by small molecules. nih.govsemanticscholar.org By leveraging this structural information, medicinal chemists can rationally design derivatives with improved potency and selectivity. These chemical probes would be invaluable for dissecting the physiological roles of TRPC6 in various cellular contexts. mskcc.org

Synthesis of Novel Structural Classes Based on the Cyclobutylmethanol Scaffold

The cyclobutylmethanol scaffold provides a unique three-dimensional framework that can be exploited to generate novel structural classes of bioactive molecules. Its inherent ring strain influences reactivity and can be harnessed to synthesize more complex molecular architectures. Future synthetic efforts should explore the diversification of this scaffold to create libraries of compounds with a wide range of chemical properties.

Strategies such as modifying the substitution pattern on the cyclobutane (B1203170) ring and altering the methanol (B129727) moiety can lead to the discovery of compounds with novel biological activities. The incorporation of different functional groups can modulate properties like solubility, metabolic stability, and target-binding affinity, expanding the therapeutic potential of this chemical class. nih.gov

Comprehensive Understanding of the Full Spectrum of Cellular Responses to TRPC6 Modulation

Once potent and selective modulators derived from the this compound scaffold are developed, they can be used to investigate the downstream cellular consequences of TRPC6 activation or inhibition. TRPC6 is known to influence a variety of cellular processes, including cell proliferation, migration, and invasion, particularly in the context of cancer. nih.gov

Future studies should employ a range of cell-based assays to characterize the effects of these novel compounds. Techniques such as calcium imaging, patch-clamp electrophysiology, and cell cycle analysis can provide detailed insights into how TRPC6 modulation affects cellular function. nih.gov Understanding these cellular responses is critical for validating TRPC6 as a therapeutic target and for predicting the physiological effects of new drug candidates. mdpi.com

Integration of Multi-Omics Data for Systems Biology-Driven Insights

To gain a holistic understanding of the biological impact of modulating targets like TRPC6 with derivatives of this compound, future research should embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by these compounds. epilepsygenetics.blogthermofisher.comfrontiersin.org

By analyzing these large-scale datasets, researchers can identify key signaling pathways and regulatory networks that are affected by TRPC6 modulation. nih.gov This approach can help to uncover novel mechanisms of action, identify potential biomarkers for drug response, and provide a more complete picture of the compound's effects on the entire biological system. thermofisher.com Such insights are invaluable for advancing our understanding of disease and for the development of more effective and personalized therapies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for [3-(Trifluoromethyl)cyclobutyl]methanol?

  • Methodological Answer :

  • Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or strain-driven cyclization of trifluoromethyl-substituted alkenes to construct the cyclobutane core .
  • Functionalization : Introduce the hydroxyl group via reduction of a ketone precursor (e.g., [3-(Trifluoromethyl)cyclobutyl]ketone) using NaBH₄ or LiAlH₄ in methanol or THF .
  • Example Protocol :

Synthesize [3-(Trifluoromethyl)cyclobutyl]ketone via Friedel-Crafts acylation.

Reduce the ketone with NaBH₄ in methanol at 0–5°C for 2 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

  • Validation : Confirm purity using GC-MS (>95%) and structural integrity via ¹⁹F NMR (δ = -62 to -65 ppm for CF₃) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :

Prepare aqueous solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH).

Incubate at 25°C, 40°C, and 60°C for 24–72 hours.

Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

  • Key Metrics :
  • Half-life (t₁/₂) : Calculate degradation kinetics.
  • Byproducts : Identify using LC-MS (e.g., trifluoroacetic acid from CF₃ hydrolysis) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign cyclobutane ring protons (δ = 2.5–3.5 ppm, multiplet) and hydroxyl proton (δ = 1.5–2.0 ppm, broad) .
  • ¹⁹F NMR : Confirm CF₃ group (δ = -62 to -65 ppm, singlet) .
  • FTIR : Detect O-H stretch (3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve cyclobutane ring strain and spatial orientation of the CF₃ group .

Advanced Research Questions

Q. How does the electron-withdrawing CF₃ group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies :

Compare reaction rates with non-fluorinated analogs (e.g., [3-Methylcyclobutyl]methanol).

Use thionyl chloride (SOCl₂) or PBr₃ to convert the hydroxyl group to Cl/Br.

Monitor via ¹H NMR for intermediate formation (e.g., chlorides: δ = 3.8–4.2 ppm) .

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to assess CF₃’s impact on transition-state stabilization .

Q. What strategies mitigate steric hindrance during esterification of this compound with bulky carboxylic acids?

  • Methodological Answer :

  • Catalytic Optimization :

Test acid catalysts (H₂SO₄, p-TsOH) vs. enzymatic methods (e.g., Candida antarctica lipase B).

Use bulky acyl donors (e.g., adamantoyl chloride) and monitor conversion via GC .

  • Solvent Effects : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents .

Q. How does this compound interact with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer :

  • In Vitro Assays :

Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

Use fluorescence quenching to study membrane permeability (e.g., liposome models) .

  • Molecular Docking : Simulate binding modes with proteins (AutoDock Vina) focusing on CF₃’s hydrophobic interactions .

Data Gaps and Contradictions

  • Stability Data : Limited information on photostability ( ); recommend UV-Vis studies under UVA/UVB light .
  • Ecotoxicology : No data on aquatic toxicity ( ); prioritize OECD 201/202 tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.